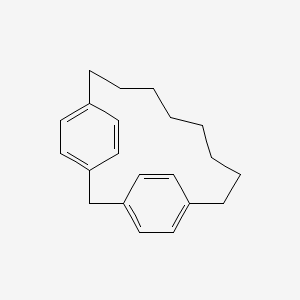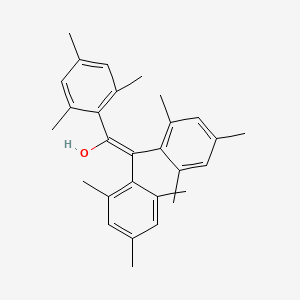
Acetic acid, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2'Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)-: is a complex organic compound with the molecular formula C12H10N2O4S3 . This compound is characterized by the presence of a trithiolane ring, which is a five-membered ring containing three sulfur atoms. The compound also features cyano and diethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- involves multiple steps, starting with the formation of the trithiolane ring. This can be achieved through the cyclization of appropriate dithiols under controlled conditions. The subsequent introduction of cyano and diethyl ester groups is typically carried out using standard esterification and nitrile formation reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the trithiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to modulate biological pathways involved in diseases such as cancer and inflammation .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism by which acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trithiolane ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The cyano and ester groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
相似化合物的比较
- 3,5-Diethyl-1,2,4-trithiolane
- 3,5-Dimethyl-1,2,4-trithiolane
Comparison: Compared to its analogs, acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- is unique due to the presence of both cyano and diethyl ester groupsThe trithiolane ring structure is common among these compounds, but the specific substituents in acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- provide it with distinct chemical and biological properties .
属性
CAS 编号 |
2631-93-8 |
|---|---|
分子式 |
C12H10N2O4S3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-cyano-2-[(5Z)-5-(1-cyano-2-ethoxy-2-oxoethylidene)-1,2,4-trithiolan-3-ylidene]acetate |
InChI |
InChI=1S/C12H10N2O4S3/c1-3-17-9(15)7(5-13)11-19-12(21-20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3/b11-7-,12-8- |
InChI 键 |
BJEFMLAPLDTDNB-OXAWKVHCSA-N |
手性 SMILES |
CCOC(=O)/C(=C/1\SS/C(=C(\C(=O)OCC)/C#N)/S1)/C#N |
规范 SMILES |
CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)SS1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11960843.png)

![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)

![butyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960866.png)


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960890.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11960906.png)
